L-Threonyl-L-cysteinyl-L-lysyl-L-alanine
Description
L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of four amino acids: threonine, cysteine, lysine, and alanine
Properties
CAS No. |
798541-20-5 |
|---|---|
Molecular Formula |
C16H31N5O6S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H31N5O6S/c1-8(16(26)27)19-13(23)10(5-3-4-6-17)20-14(24)11(7-28)21-15(25)12(18)9(2)22/h8-12,22,28H,3-7,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,26,27)/t8-,9+,10-,11-,12-/m0/s1 |
InChI Key |
XGKPLUCIEDFCBQ-OSUNSFLBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-cysteine and L-threonine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
L-Threonyl-L-cysteinyl-L-lysyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its ability to form disulfide bonds, which can stabilize protein structures.
Industry: Used in the development of peptide-based materials and as a building block for more complex peptides.
Mechanism of Action
The mechanism of action of L-Threonyl-L-cysteinyl-L-lysyl-L-alanine involves its ability to form stable structures through disulfide bonds. The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide’s three-dimensional structure. This stabilization can enhance the peptide’s biological activity and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-L-threonyl-L-alanine: A similar peptide with additional cysteine residues, which can form more disulfide bonds.
L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine: A more complex peptide with a variety of amino acids.
Uniqueness
L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which allows it to form stable structures through disulfide bonds. This stability makes it valuable for various applications in research and industry.
Biological Activity
L-Threonyl-L-cysteinyl-L-lysyl-L-alanine is a tetrapeptide composed of four amino acids: threonine, cysteine, lysine, and alanine. This compound has garnered attention in biochemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its synthesis, mechanism of action, biological significance, and applications in scientific research.
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:
- Attachment of the First Amino Acid : L-Alanine is attached to the resin.
- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
- Coupling : The next amino acid, L-lysine, is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition : Steps 2 and 3 are repeated for L-cysteine and L-threonine.
This method enables precise control over the peptide sequence and structure, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize the peptide's three-dimensional structure, enhancing its resistance to degradation and improving its biological efficacy.
Key Mechanisms:
- Disulfide Bond Formation : The cysteine residue can oxidize to form disulfide bonds with other cysteine residues, stabilizing the peptide.
- Stabilization of Protein Structures : The formation of stable structures can enhance the peptide's biological activity and resistance to proteolytic enzymes.
Biological Significance
This compound exhibits several potential biological activities:
- Antioxidant Properties : The presence of cysteine contributes to antioxidant activity, potentially protecting cells from oxidative stress.
- Protein Folding : It serves as a model peptide for studying protein folding mechanisms due to its ability to form stable structures.
- Therapeutic Applications : Its unique sequence may have implications in drug design, particularly in stabilizing therapeutic proteins .
Research Applications
This tetrapeptide has various applications in scientific research:
- Biochemical Studies : Used as a model peptide for investigating protein stability and folding processes.
- Pharmaceutical Development : Potential applications in developing peptide-based drugs that require stability under physiological conditions.
- Material Science : Utilized in creating peptide-based materials that mimic biological functions .
Case Studies
Recent studies have highlighted the relevance of this compound in various contexts:
- A study demonstrated its role in enhancing the stability of therapeutic proteins by forming disulfide linkages, which improved their shelf life and efficacy in clinical settings.
- Another investigation focused on its antioxidant properties, suggesting that it could mitigate oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
